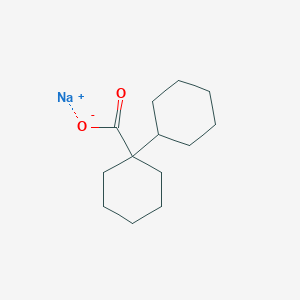![molecular formula C13H20ClN B13068966 [(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B13068966.png)
[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C12H19N·HCl. It is a hydrochloride salt form of [(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine, which is a derivative of indane. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of [(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane derivative.
Reaction Conditions: The indane derivative undergoes a series of chemical reactions, including alkylation and amination, to introduce the propan-2-yl and methanamine groups.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Chemical Reactions Analysis
[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research involving this compound explores its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use in research .
Comparison with Similar Compounds
[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride can be compared with other similar compounds, such as:
[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-ol]: This compound has a similar indane structure but contains a hydroxyl group instead of a methanamine group.
[(1R,3R)-2,2-dimethyl-3-phenylcyclopropyl]methanamine hydrochloride: This compound has a cyclopropyl group instead of an indane structure and exhibits different chemical properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13;/h3-6,9-10,13H,7-8,14H2,1-2H3;1H/t10-,13+;/m0./s1 |
InChI Key |
VZIKZGIICVQSSR-SMDQHNSPSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@H](C2=CC=CC=C12)CN.Cl |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


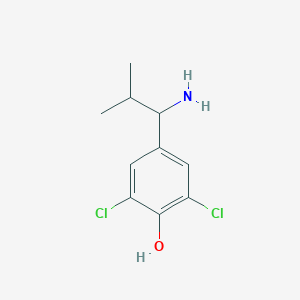
![3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)
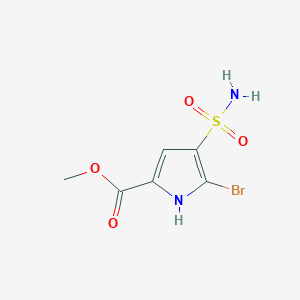

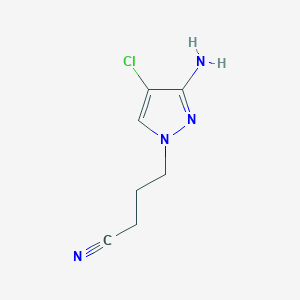

![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068936.png)

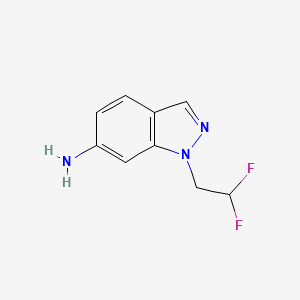
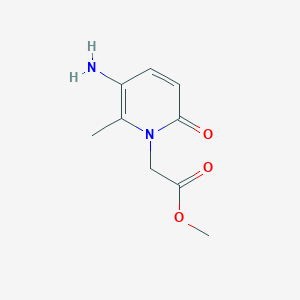
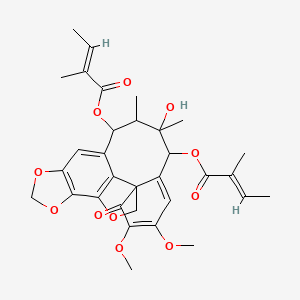
![2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13068957.png)
